1-(2,6-difluorophenyl)-1H-pyrazol-5-amine
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Overview
Description
1-(2,6-Difluorophenyl)-1H-pyrazol-5-amine is an organic compound characterized by the presence of a pyrazole ring substituted with a 2,6-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-difluorophenyl)-1H-pyrazol-5-amine typically involves the reaction of 2,6-difluoroaniline with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization reactions. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Difluorophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
Scientific Research Applications
1-(2,6-Difluorophenyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-(2,6-difluorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
- 1-(2,6-Difluorophenyl)-1H-pyrazol-3-amine
- 1-(2,6-Difluorophenyl)-1H-pyrazol-4-amine
- 1-(2,6-Difluorophenyl)-1H-pyrazol-5-carboxylic acid
Uniqueness: 1-(2,6-Difluorophenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
CAS No. |
1188285-04-2 |
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Molecular Formula |
C9H7F2N3 |
Molecular Weight |
195.2 |
Purity |
95 |
Origin of Product |
United States |
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